molecular formula C18H17N3O2 B5975295 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide

4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide

Cat. No. B5975295
M. Wt: 307.3 g/mol
InChI Key: XRIJAWPKKDVTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide, also known as 4-IBP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of imidazole-based compounds and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. It also inhibits the activity of the mammalian target of rapamycin (mTOR), which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide in lab experiments is that it has been extensively studied and its properties are well-known. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide. One area of research is to further elucidate its mechanism of action and identify the specific signaling pathways that it targets. Another area of research is to test its efficacy in animal models of cancer and other diseases. Additionally, there is potential for the development of analogs of 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide with improved properties and efficacy. Overall, 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide is a promising compound with potential therapeutic applications in various fields of medicine.

Synthesis Methods

The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide involves a multi-step process that starts with the reaction of 2-methoxybenzoyl chloride with 1H-imidazole in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzaldehyde to yield the final product, 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines. Studies have also shown that 4-(1H-imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-17-5-3-2-4-16(17)20-18(22)15-8-6-14(7-9-15)12-21-11-10-19-13-21/h2-11,13H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIJAWPKKDVTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.